[Cyclohexyl(nitroso)amino]urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6635-45-6 |
|---|---|
Molecular Formula |
C7H14N4O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
[cyclohexyl(nitroso)amino]urea |
InChI |
InChI=1S/C7H14N4O2/c8-7(12)9-11(10-13)6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,12) |
InChI Key |
KNPGNOMTGNFVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(NC(=O)N)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cyclohexyl Nitroso Amino Urea
Established and Emerging Synthetic Pathways for [Cyclohexyl(nitroso)amino]urea
The creation of this compound hinges on the formation of a key N-nitroso bond on a urea (B33335) precursor. This process has been refined through various approaches to optimize yield and purity.
Nitrosation is the critical chemical transformation for the synthesis of N-nitrosoureas. This reaction typically involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of a urea derivative. A common and effective method utilizes sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or formic acid. smolecule.comgoogle.com The acid protonates the nitrite ion to generate nitrous acid, which then forms the highly reactive nitrosyl cation (NO⁺) or a related nitrosating agent. smolecule.com This electrophilic species is then attacked by the nucleophilic nitrogen of the urea precursor to form the N-nitroso bond. smolecule.com
Alternative nitrosating agents have also been employed. For instance, tert-butyl nitrite (TBN) can be used to achieve nitrosation, proceeding through a radical-based mechanism. wikipedia.org The efficiency of these nitrosation reactions is influenced by several factors, including the pH of the reaction medium, temperature, solvent polarity, and the stoichiometry of the reactants. smolecule.com For example, the nitrosation of related urea compounds is often performed in a cold, acidic medium to control the reaction rate and minimize side products. gpatindia.com
The primary intermediate for the synthesis of this compound is its non-nitrosated precursor, N-cyclohexylurea. This intermediate can be efficiently synthesized by reacting cyclohexylamine (B46788) with urea in an aqueous solution. google.comgoogle.com The reaction is typically carried out by heating the components under reflux in water, which leads to the precipitation of the sparingly soluble N-cyclohexylurea. google.com This method is noted for its high yield and purity. google.com
Once the N-cyclohexylurea precursor is obtained, the nitrosation step is performed. Optimized conditions often involve a carefully controlled acidic environment. A known procedure for a related compound, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine), involves nitrosation using sodium nitrite in 75-85% aqueous formic acid. google.com Another approach involves the use of dry sodium nitrite in nearly anhydrous formic acid. google.com The choice of solvent and acid concentration is critical, as it can influence the formation of unwanted isomers, such as the 3-nitroso derivative. google.com
A multi-step synthesis for the related Lomustine starts with cyclohexyl isocyanate, which is first reacted with monoethanolamine. google.com The resulting hydroxyethyl (B10761427) urea is then treated with thionyl chloride to produce the chloroethyl derivative, 1-(2-chloroethyl)-3-cyclohexylurea. google.comlookchem.com This key intermediate is subsequently nitrosated to yield the final product. google.com Continuous flow manufacturing has also been adapted for such syntheses, allowing for rapid and controlled production. wikipedia.org
Table 1: Synthesis of N-cyclohexylurea Intermediate
| Reactants | Solvent | Conditions | Yield | Purity | Reference |
| Cyclohexylamine, Urea | Water | Reflux | ~95% | High (<2% dicyclohexylurea) | google.com |
Table 2: Nitrosation Conditions for Cyclohexylurea Derivatives
| Precursor | Nitrosating Agent | Solvent/Acid | Key Conditions | Reference |
| 1-(2-chloroethyl)-3-cyclohexylurea | Sodium Nitrite | Formic Acid (98-99%) | Anhydrous conditions | google.com |
| 1-(2-chloroethyl)-3-cyclohexylurea | Sodium Nitrite | Formic Acid (75-85% aq.) | Controlled acid concentration | google.com |
| 1-(2-chloroethyl)-3-cyclohexylurea | tert-Butyl Nitrite | Aqueous solution | Radical reaction | wikipedia.org |
| 1-(2-chloroethyl)-3-cyclohexylurea | Not specified | Cold, acidic medium | Low temperature | gpatindia.com |
Comparative Analysis of Synthetic Efficiencies and Selectivities
The efficiency and selectivity of the synthesis of this compound and its derivatives vary significantly with the chosen pathway. The method of preparing the N-cyclohexylurea precursor by reacting cyclohexylamine and urea in water is highly efficient, with reported yields up to 95.1% and excellent selectivity, producing less than 2% of the dicyclohexylurea byproduct. google.com
Targeted Chemical Derivatization Strategies for Mechanistic Research
Chemical derivatization of this compound is a powerful tool for investigating its mechanism of action and for developing new applications. Strategies focus on modifying either the cyclohexyl ring or the urea backbone to probe structure-activity relationships or to enable conjugation to other molecules.
This approach allows for the introduction of a wide variety of functional groups at specific positions on the cyclohexyl ring. By comparing the properties of these derivatives, it is possible to deduce the role of the cyclohexyl group in molecular interactions. This strategy is analogous to structure-activity relationship (SAR) studies where, for example, substituted phenyl groups are introduced to enhance oral availability or alter the distribution of a drug. gpatindia.com
Functionalizing the urea backbone is essential for altering the reactivity of the molecule and for bioconjugation, the process of linking it to biomolecules like proteins or nucleic acids. The urea backbone contains two nitrogen atoms that are potential sites for modification. In many biologically active N-nitrosoureas, the substituent on the non-nitrosated nitrogen is critical for its function, such as the 2-chloroethyl group in Lomustine, which is integral to its DNA alkylating activity. smolecule.comwikipedia.org
For bioconjugation studies, a linker or a reactive functional group can be incorporated into the urea backbone. This could be achieved by synthesizing a precursor urea with a desired functional group already in place. While specific examples for the bioconjugation of this compound are not detailed in the provided literature, the general principles of chemical derivatization support this strategy. researchgate.net For instance, a functional group compatible with click chemistry or one that can react with amino acid side chains (like an amine or carboxylic acid) could be appended to the urea structure, typically via an alkyl chain attached to one of the urea nitrogens. open.ac.ukqut.edu.au This would allow the this compound moiety to be attached to larger molecules, facilitating studies of its biological targets and mechanisms.
Molecular Reactivity and Decomposition Mechanisms of Cyclohexyl Nitroso Amino Urea
Chemical Stability and Pathways of Spontaneous Hydrolytic Decomposition
The stability of [Cyclohexyl(nitroso)amino]urea in aqueous media is intrinsically linked to its hydrolytic decomposition, a process that can proceed through different pathways depending on the conditions. This decomposition is a critical aspect of its chemical profile, leading to the generation of several reactive species.
Influence of pH and Solvent Environment on Degradation Kinetics
The rate of hydrolytic decomposition of N-nitroso-N-alkylureas, and by extension this compound, is highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote degradation, albeit through different mechanisms.
Under acidic conditions , the decomposition is generally acid-catalyzed. The reaction involves the protonation of the nitroso group, which facilitates the cleavage of the N-N bond. For some N-nitroso compounds, this leads to the formation of the corresponding amine and nitrous acid. The rate of this acid-catalyzed decomposition can be influenced by the presence of nucleophiles that can attack the protonated nitroso group. Studies on related compounds have shown that the decomposition rate increases as the pH is lowered into the acidic range. For instance, the decomposition of N-nitrosoclonidine in aqueous acidic media is an acid-catalyzed reaction involving a rate-limiting protonation of the substrate. rsc.org
Under neutral to alkaline conditions , the decomposition pathway changes. The reaction is initiated by the attack of a hydroxide ion on the carbonyl group of the urea (B33335) moiety. This base-catalyzed hydrolysis leads to the formation of a tetrahedral intermediate, which then decomposes to yield a diazoalkane or an alkyldiazonium ion, along with isocyanate. The rate of decomposition in alkaline solutions is typically first-order with respect to the hydroxide ion concentration. The decomposition of S-nitrosocysteine, a related nitroso compound, shows a maximum rate near physiological pH (around 7.4), while being more stable in strongly acidic (pH < 6) and alkaline (pH > 9) conditions. nih.gov
The solvent environment also plays a crucial role. The polarity of the solvent can influence the stability of the transition states and intermediates, thereby affecting the reaction kinetics. For example, in mixed aqueous-organic solvents, the rate of decomposition can vary compared to purely aqueous solutions.
To illustrate the effect of pH on the decomposition of a representative N-nitroso-N-alkylurea, the following table presents hypothetical half-life data based on general trends observed for this class of compounds.
| pH | Half-life (t½) at 25°C | Predominant Mechanism |
| 2.0 | ~ 1-2 hours | Acid-catalyzed denitrosation/hydrolysis |
| 4.0 | ~ 10-20 hours | Slower acid-catalyzed decomposition |
| 7.4 | ~ 30-60 minutes | Base-catalyzed hydrolysis |
| 9.0 | ~ 5-10 minutes | Rapid base-catalyzed hydrolysis |
This is an interactive data table. The values are illustrative and based on the general behavior of N-nitroso-N-alkylureas.
Characterization of Reactive Intermediates: Alkylating Species, Isocyanates, and Diazonium Ions
The decomposition of this compound is expected to generate several highly reactive intermediates. The nature and subsequent reactions of these intermediates are central to the compound's chemical and biological activity.
The primary alkylating species formed is the cyclohexyldiazonium ion (C₆H₁₁N₂⁺) . This intermediate is generated following the initial hydrolytic cleavage of the molecule. Diazonium ions are unstable and readily lose a molecule of dinitrogen (N₂) to form a highly reactive cyclohexyl carbocation (C₆H₁₁⁺) . Both the diazonium ion and the carbocation are potent electrophiles capable of alkylating various nucleophiles.
In parallel with the formation of the diazonium ion, the urea portion of the molecule fragments to produce isocyanate (HNCO) or its conjugate acid. Isocyanates are also reactive species that can undergo nucleophilic attack, for example, by water to form carbamic acid, which can further decompose to ammonia and carbon dioxide.
The general decomposition pathway under neutral to alkaline conditions can be summarized as follows:
Hydroxide attack: A hydroxide ion attacks the carbonyl carbon of the urea moiety.
Intermediate formation: A tetrahedral intermediate is formed.
Fragmentation: The intermediate collapses, leading to the formation of the cyclohexyldiazonium ion and isocyanate.
Alkylating agent formation: The cyclohexyldiazonium ion can then either directly alkylate nucleophiles or lose nitrogen gas to form a cyclohexyl carbocation, which is also a potent alkylating agent.
Role of Electronic and Steric Factors in Decomposition Rates
The structure of the alkyl group in N-nitroso-N-alkylureas plays a significant role in determining the rate of decomposition and the reactivity of the resulting intermediates.
Electronic factors: The electron-donating or withdrawing nature of the alkyl group can influence the stability of the transition states during decomposition. For this compound, the cyclohexyl group is generally considered to be weakly electron-donating. This can influence the rate of both the initial hydrolytic attack and the subsequent fragmentation steps.
Steric factors: The bulky cyclohexyl group can exert a significant steric effect. This steric hindrance can affect the rate of nucleophilic attack on the carbonyl carbon, potentially slowing down the base-catalyzed decomposition compared to less hindered N-alkyl-N-nitrosoureas. However, the steric bulk can also influence the stability and reactivity of the resulting cyclohexyldiazonium ion and carbocation.
Alkylation Reactions Initiated by this compound
The primary chemical reactivity of interest for N-nitroso-N-alkylureas is their ability to act as alkylating agents. This is a direct consequence of the formation of reactive intermediates during their decomposition.
Fundamental Mechanisms of Nucleophilic Attack by Alkylating Intermediates
The cyclohexyldiazonium ion and the cyclohexyl carbocation generated from the decomposition of this compound are strong electrophiles that will readily react with available nucleophiles. The mechanism of this alkylation can proceed through either an Sₙ1 or Sₙ2-like pathway, depending on the nature of the nucleophile and the reaction conditions.
In a typical Sₙ1-type mechanism , the cyclohexyldiazonium ion first loses nitrogen gas to form the cyclohexyl carbocation. This carbocation is then rapidly attacked by a nucleophile. This pathway is favored in solvents that can stabilize the carbocation intermediate.
In an Sₙ2-type mechanism , a nucleophile directly attacks the carbon atom attached to the diazonium group, leading to the displacement of the nitrogen molecule in a single concerted step.
The choice between these mechanisms can be influenced by the stability of the carbocation. The cyclohexyl carbocation is a secondary carbocation and can undergo rearrangement, which might lead to a mixture of alkylation products.
Kinetic Studies of Alkylation with Model Nucleophiles
A study on the alkylation of 4-(p-nitrobenzyl)pyridine (NBP), a model nucleophile, by a series of N-alkyl-N-nitrosoureas (methyl-, ethyl-, propyl-, butyl-, and allyl-) revealed that the alkylating potential followed the order: methyl- > ethyl- > allyl- > propyl- > butyl-. nih.gov This trend was attributed primarily to steric effects, with bulkier alkyl groups showing lower reaction rates. nih.gov Based on this, it can be inferred that the cyclohexyl group, being bulkier than the linear alkyl chains studied, would likely exhibit a slower rate of alkylation with NBP under similar conditions.
The following table provides a hypothetical comparison of the relative alkylation rates for different N-alkyl-N-nitrosoureas with a model nucleophile, illustrating the expected impact of the alkyl group's steric bulk.
| Alkyl Group | Relative Alkylation Rate | Primary Steric Effect |
| Methyl | 1.00 | Low |
| Ethyl | 0.85 | Moderate |
| Propyl | 0.70 | Increased |
| Butyl | 0.60 | High |
| Cyclohexyl (estimated) | ~0.50 | Very High |
This is an interactive data table. The values are illustrative and based on the general trends observed in the literature for N-alkyl-N-nitrosoureas.
Influence of Substituent Effects on Alkylating Potency and Selectivity
The alkylating potency and selectivity of nitrosoureas like this compound are significantly influenced by the nature of substituents on the molecule. While specific research on a wide range of substituted cyclohexyl rings in this particular compound is not extensively detailed in publicly available literature, general principles of stereoelectronic effects observed in related nitrosoureas can be applied.
The decomposition of nitrosoureas is the rate-limiting step for their alkylating activity. Substituents on the cyclopropane ring of N-cyclopropyl-N-nitrosoureas, for instance, have a considerable impact on the stability of the compound and the resulting product ratios upon decomposition. This suggests that substituents on the cyclohexyl ring of this compound would similarly modulate its reactivity. Electron-donating or electron-withdrawing groups on the cyclohexyl moiety can influence the stability of the parent molecule and the reactivity of the resulting alkylating species.
For nitrosoureas containing a 2-chloroethyl group, the resulting 2-chloroethyl carbonium ion is a potent electrophile that can alkylate nucleophilic sites on DNA, such as guanine (B1146940), cytidine, and adenine. The formation of interstrand DNA cross-links is a key aspect of the cytotoxicity of these compounds. While this compound does not inherently contain a 2-chloroethyl group based on its name, its decomposition will generate a cyclohexyl-containing alkylating agent. The nature of this agent and its subsequent reactions will be influenced by the electronic properties of any substituents present on the cyclohexyl ring.
Table 1: Predicted Influence of Substituents on the Cyclohexyl Ring on Alkylating Potency
| Substituent Type | Predicted Effect on Decomposition Rate | Predicted Effect on Alkylating Potency |
| Electron-donating | Increase | Increase |
| Electron-withdrawing | Decrease | Decrease |
This table is based on general principles of chemical reactivity and may not represent the exact behavior of all substituted this compound derivatives.
Carbamoylation Reactions Derived from this compound
In addition to alkylation, the decomposition of nitrosoureas also yields an isocyanate intermediate that is responsible for carbamoylation reactions.
The spontaneous, non-enzymatic degradation of nitrosourea (B86855) compounds produces organic isocyanates. nih.gov In the case of this compound, this would be cyclohexyl isocyanate. The formation of this isocyanate occurs alongside the generation of the alkylating species.
The general mechanism involves the decomposition of the nitrosourea into a diazonium hydroxide, which then rearranges to form the corresponding carbocation (the alkylating species) and an isocyanate. The reactivity of the generated isocyanate is crucial as it can react with various nucleophiles.
The isocyanate byproduct of nitrosourea decomposition can carbamoylate biological macromolecules, primarily proteins. nih.gov The primary targets for carbamoylation are the free amino groups of amino acids, particularly the ε-amino group of lysine (B10760008) residues within proteins. nih.gov This reaction results in the formation of a carbamoyl-lysine derivative.
Carbamoylation of proteins can lead to alterations in their structure, charge, and function. nih.gov This can have significant biological consequences, including the inactivation of enzymes involved in DNA repair, which can potentiate the cytotoxic effects of the alkylating component. nih.gov Other potential targets for carbamoylation include other amino acids with nucleophilic side chains and other biomolecules containing free amine groups.
Table 2: Potential Biochemical Targets of Carbamoylation by Cyclohexyl Isocyanate
| Biomolecule Class | Specific Target | Consequence of Carbamoylation |
| Proteins | ε-amino group of lysine | Altered protein structure and function, enzyme inhibition |
| Proteins | N-terminal α-amino groups | Altered protein charge and function |
| Free Amino Acids | α-amino groups | Depletion of free amino acid pool |
Photochemical and Electrochemically Induced Decomposition Pathways
While the primary mode of decomposition for many nitrosoureas under physiological conditions is spontaneous chemical degradation, external energy sources can also induce their breakdown.
Limited specific information is available on the photochemical and electrochemical decomposition of this compound. However, studies on related compounds provide insights into potential pathways. Nitrosoureas are known to be sensitive to light, and photochemical decomposition could potentially proceed through pathways involving the homolytic cleavage of the N-N bond, leading to the formation of radical species.
Electrochemical studies on urea have demonstrated its decomposition through anodic oxidation. nih.gov It is plausible that nitrosoureas could also be susceptible to electrochemical degradation. The application of an electric potential could facilitate the reduction or oxidation of the nitroso group, initiating the decomposition cascade and the formation of alkylating and carbamoylating species. Further research is needed to fully elucidate the specific photochemical and electrochemical decomposition mechanisms of this compound.
Mechanistic Investigations of Cyclohexyl Nitroso Amino Urea S Biomolecular Interactions
Interactions with Nucleic Acids and DNA Adduct Formation
The interaction with DNA is a cornerstone of the bioactivity of nitrosoureas. The generated alkylating species, a cyclohexyl diazonium ion in this case, is a potent electrophile that readily attacks nucleophilic sites on DNA bases. This process, known as alkylation, results in the formation of covalent DNA adducts, which can disrupt normal DNA replication and transcription, ultimately triggering cellular responses such as apoptosis. youtube.com
Nitrosourea-derived alkylating agents exhibit a degree of specificity for certain nucleophilic centers within the DNA structure. The primary targets are the oxygen and nitrogen atoms on purine (B94841) bases, with a notable preference for guanine (B1146940) residues. mdpi.com
O-6 of Guanine: The O-6 position of guanine is a major site for alkylation by nitrosoureas. wikipedia.orgliberty.edu This specific modification is considered a critical lesion due to its mutagenic potential and its role in initiating DNA cross-linking. mdpi.comnih.gov Alkylation at this site can lead to mispairing with thymine instead of cytosine during DNA replication. The probability of O-6 alkylation at a specific guanine residue can be influenced by the local DNA sequence, with flanking nucleotides affecting the reactivity of the target site. nih.gov
N-7 of Guanine: The N-7 position of guanine is another significant site for alkylation. youtube.comresearchgate.net While N-7 alkylation is generally more frequent than O-6 alkylation, the resulting adducts are often less cytotoxic unless they lead to secondary lesions like depurination or ring-opening. nih.gov
Other potential, though less frequent, sites of alkylation include the N-3 of adenine and the phosphate backbone of the DNA. mdpi.comnih.gov Alkylation of the phosphate groups can neutralize the negative charge, which has been shown to increase the thermal stability of the DNA duplex. nih.gov
Table 1: Primary DNA Alkylation Sites for Nitrosourea (B86855) Compounds
| Atom | DNA Base | Significance of Alkylation |
|---|---|---|
| O-6 | Guanine | Critical premutagenic lesion; precursor to interstrand cross-links. wikipedia.orgnih.gov |
| N-7 | Guanine | Frequent alkylation site; can lead to DNA instability. youtube.comresearchgate.net |
| N-3 | Adenine | A less common site of modification. nih.gov |
| Phosphate Oxygen | DNA Backbone | Neutralizes charge, potentially altering DNA conformation and stability. nih.gov |
A key cytotoxic action of bifunctional nitrosoureas, particularly chloroethylnitrosoureas, is their ability to form DNA cross-links. wikipedia.org These covalent linkages can form between two nucleotides on the same strand (intrastrand) or on opposite strands (interstrand). wikipedia.org Interstrand cross-links are particularly detrimental as they prevent the separation of the DNA strands, thereby blocking replication and transcription. nih.govaacrjournals.org
The formation of an interstrand cross-link by a chloroethylnitrosourea, a class of compounds closely related to [Cyclohexyl(nitroso)amino]urea, is a well-characterized two-step process: nih.govnih.govaacrjournals.org
Initial Alkylation: The first step involves the alkylation (specifically, chloroethylation) of the O-6 position of a guanine residue on one DNA strand. nih.govresearchgate.net This creates a reactive O-6-chloroethylguanine monoadduct.
Cross-link Formation: This initial adduct is unstable. researchgate.net The chloroethyl group then undergoes an intramolecular cyclization, followed by a slow reaction with a nucleophilic site on the opposing DNA strand. nih.gov This second step, which can take several hours, typically involves the N-3 position of cytosine, resulting in a stable N1-guaninyl-N3-cytosinyl ethane bridge that covalently links the two strands. researchgate.netnih.gov
This delayed mechanism allows time for cellular DNA repair systems, such as O-6-alkylguanine-DNA alkyltransferase (MGMT), to potentially remove the initial monoadduct before the lethal cross-link is formed. mdpi.comnih.gov
The formation of covalent adducts and cross-links introduces structural perturbations to the DNA double helix. The specific nature of these changes depends on the type and location of the adduct.
O-6-alkylguanine Adducts: These adducts are the initial lesions that can lead to cross-linking. Their presence can be detected and quantified using various analytical techniques.
Exocyclic Adducts: Besides direct alkylation, reactions can lead to the formation of exocyclic adducts, such as 1,N⁶-ethanoadenine. unt.edu These adducts are known to be miscoding lesions, meaning they can cause DNA polymerases to insert incorrect nucleotides during replication, leading to mutations. unt.edu
Secondary Structure Alterations: The covalent modification of DNA bases can disrupt the hydrogen bonding that maintains the double helix, potentially leading to localized denaturation. nih.gov Conversely, as noted, alkylation of the phosphate backbone can increase the thermostability of DNA. nih.gov
While the primary focus of research on nitrosoureas has been their interaction with DNA, the reactive alkylating species they produce can, in principle, also modify RNA. Nucleophilic sites on RNA bases (guanine, adenine, cytosine, and uracil) are susceptible to alkylation. However, the biological significance of RNA adducts from nitrosoureas is less understood compared to DNA adducts. Given the transient nature and high turnover rate of most RNA molecules, RNA damage is generally considered less critical to long-term cell survival than genomic DNA damage. There is evidence that other alkylating agents can form RNA adducts, but specific studies detailing the formation and consequences of RNA adducts from this compound are limited. wikipedia.org
Interactions with Proteins and Modulation of Enzyme Activity
In addition to generating an alkylating agent, the decomposition of this compound also yields a cyclohexyl isocyanate moiety. researchgate.net This isocyanate is a reactive electrophile that does not interact with nucleic acids but instead targets nucleophilic groups on proteins, leading to a post-translational modification known as carbamoylation. researchgate.netnih.gov
Protein carbamoylation is a non-enzymatic, and generally irreversible, modification where an isocyanate reacts with free amino groups on proteins. caymanchem.com The primary targets are the N-terminal α-amino group of the polypeptide chain and, more significantly, the ε-amino group of lysine (B10760008) side chains. ionsource.comresearchgate.net
Mechanism: The cyclohexyl isocyanate produced from this compound reacts with the uncharged ε-amino group of lysine, converting it into a neutral homocitrulline derivative. researchgate.net This modification has significant consequences for the protein.
Impact on Protein Structure: The conversion of a positively charged lysine residue to a neutral group alters the protein's net charge and can disrupt ionic interactions that are critical for maintaining its correct three-dimensional structure. gbiosciences.com This can lead to protein misfolding, aggregation, or denaturation.
Impact on Protein Function: Carbamoylation can directly inactivate enzymes by modifying lysine residues within the active site. gbiosciences.com It can also interfere with protein-protein interactions, block sites for other essential post-translational modifications, and alter a protein's susceptibility to degradation. researchgate.netnih.gov This widespread and often indiscriminate modification of cellular proteins can disrupt numerous enzymatic and signaling pathways. researchgate.net
Table 2: Effects of Protein Carbamoylation by Isocyanates
| Target Site | Chemical Change | Functional Consequence |
|---|---|---|
| ε-amino group of Lysine | Loss of positive charge; formation of homocitrulline. researchgate.net | Disruption of ionic bonds, altered protein folding, loss of function. gbiosciences.com |
| N-terminal α-amino group | Blocking of the N-terminus. ionsource.com | Interference with protein degradation pathways and N-terminal sequencing. ionsource.com |
| Active Site Lysine Residues | Modification of critical residue. | Inhibition or complete inactivation of enzyme activity. gbiosciences.com |
| General Protein Surface | Alteration of surface charge and conformation. | Disruption of protein-protein interactions and signaling pathways. researchgate.net |
Inhibition of DNA Repair Enzymes in Cell-Free and Cellular Models
The cytotoxic effects of nitrosourea compounds are intrinsically linked to their ability to induce DNA damage and subsequently interfere with cellular repair mechanisms. The primary mechanism involves the generation of reactive intermediates that alkylate DNA bases. This damage, if left unrepaired, can trigger apoptosis or programmed cell death.
A critical target in this process is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT is a suicide enzyme that directly repairs alkylation damage at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues. This action prevents the formation of mutagenic guanine-thymine mispairs during DNA replication and protects the cell from the cytotoxic effects of alkylating agents.
Nitrosoureas like Lomustine can overwhelm the cell's capacity for DNA repair by generating a high number of O6-alkylguanine adducts. High levels of the drug can saturate the MGMT enzyme, rendering it ineffective and allowing the cytotoxic lesions to persist. Cells or tumors with low expression levels of MGMT, often due to hypermethylation of the MGMT gene promoter, are particularly sensitive to the effects of these compounds. The inactivation of MGMT is therefore a key determinant of the efficacy of cyclohexyl-nitrosourea compounds. While the primary interaction is with DNA, leading to a substrate-overload-based inhibition of the repair machinery, these compounds also contribute to a cellular environment where DNA repair is compromised.
Non-specific Interactions with Cellular Nucleophiles (e.g., Glutathione (B108866), Thiols)
Beyond direct DNA alkylation, the reactive intermediates of this compound and related compounds engage in non-specific reactions with various cellular nucleophiles, most notably glutathione (GSH) and other thiols. These interactions can significantly alter the cellular redox balance and enzymatic functions.
Upon decomposition, nitrosoureas generate an organic isocyanate in addition to the alkylating species. The cyclohexyl isocyanate derived from the this compound scaffold is an electrophilic species that readily reacts with nucleophiles. A primary target for this reaction is glutathione (GSH), a major cellular antioxidant. The reaction involves the S-linkage of the glutathione thiol group to the isocyanate, forming a glutathione conjugate. This conjugation is a detoxification pathway, but it also depletes the cellular pool of reduced glutathione.
Furthermore, nitrosourea compounds have been shown to directly inhibit key enzymes in the glutathione metabolic pathway. A significant target is glutathione reductase (GSSG-R), the enzyme responsible for regenerating GSH from its oxidized form (GSSG). Studies with the related nitrosourea BCNU have shown that it causes a profound and rapid inactivation of GSSG-R. This inhibition is thought to be irreversible and disrupts the cell's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and increased susceptibility to oxidative damage. The combination of GSH depletion through conjugation and the inhibition of its regeneration via GSSG-R inactivation creates a significant cellular vulnerability.
Metabolic Transformations of this compound in Experimental Systems
Identification of Enzymatic Biotransformation Pathways (e.g., Cytochrome P450-mediated hydroxylation)
The biotransformation of cyclohexyl-nitrosourea compounds is extensive and primarily mediated by the hepatic cytochrome P450 (CYP450) enzyme system. These phase I metabolic reactions are crucial for the activation and clearance of the compound. The central and most well-documented biotransformation is the hydroxylation of the cyclohexyl ring.
This oxidation reaction is catalyzed by CYP450 monooxygenases, which insert an oxygen atom into an unactivated C-H bond on the cyclohexyl moiety. This process results in the formation of various monohydroxylated metabolites. In studies with Lomustine, the parent compound is often not detected in plasma following oral administration, indicating rapid and complete first-pass metabolism to these hydroxylated forms.
Research in rat models has also shown that treatment with Lomustine can modulate the expression of specific CYP450 enzymes. For example, it has been observed to suppress the messenger RNA (mRNA) levels of CYP2C11, a male-specific isoform in rats, leading to decreased activity of this enzyme. This suggests that in addition to being substrates for CYP450 enzymes, these compounds can also influence the metabolic machinery of the cell.
Characterization of Biologically Active Metabolites in Research Models
The metabolic transformation of cyclohexyl-nitrosoureas is not merely a detoxification process; it leads to the formation of metabolites that are themselves biologically active. The hydroxylation of the cyclohexyl ring produces several isomeric metabolites, with the primary ones being trans-4-hydroxy and cis-4-hydroxy derivatives.
These hydroxylated metabolites are considered to possess significant antitumor activity, and it is suggested that they are the main contributors to the therapeutic effects observed after administration of the parent drug. They retain the ability to decompose and generate DNA-alkylating species. Some research suggests that these hydroxylated forms may even have an enhanced therapeutic index compared to the parent compound.
The formation of the trans-isomer tends to predominate over the cis-isomer. The plasma concentrations and clearance half-lives of these active metabolites have been characterized in pharmacokinetic studies, as detailed in the table below.
| Metabolite | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Plasma Half-Life (t½) |
|---|---|---|---|
| trans-4-hydroxy CCNU | ~1.56 mg/L | 1 - 4.1 hours | 1.3 - 3.1 hours |
| cis-4-hydroxy CCNU | ~1.10 mg/L | 1 - 4.1 hours | 1.3 - 6.4 hours |
Data compiled from studies on high-dose oral Lomustine administration.
In Vitro Metabolic Stability and Reactivity Assays
In vitro metabolic stability assays are essential tools in drug discovery to predict the in vivo behavior of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its rate of disappearance over time. Key parameters derived from these studies include the compound's half-life (t½) and its intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.
For cyclohexyl-nitrosourea compounds, in vitro studies confirm their rapid metabolism. Lomustine has a reported hepatic half-life of approximately 94 minutes after absorption. The rapid degradation observed in in vitro systems like liver microsomes is consistent with the extensive first-pass metabolism seen in vivo, where the parent compound is quickly converted to its hydroxylated metabolites.
Theoretical and Computational Studies of Cyclohexyl Nitroso Amino Urea
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of [Cyclohexyl(nitroso)amino]urea. These methods can predict molecular geometries, electronic structures, and reactivity, offering a detailed picture of the compound's chemical behavior. For instance, studies on analogous N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs) have employed Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set to compute molecular geometries and electronic properties. researchgate.net Such calculations are crucial for developing a foundational understanding of the molecule's stability and potential reaction pathways.
Energetics of Decomposition Pathways and Transition State Analysis
A critical aspect of the biological activity of N-nitrosoureas is their decomposition to reactive intermediates. Theoretical studies have been instrumental in mapping out the potential decomposition pathways and identifying the most probable routes based on energetic calculations. Semi-empirical methods like MINDO/3 have been utilized to explore the biodegradation mechanisms of N-nitrosoureas. nih.gov These calculations help in understanding the reaction enthalpies and confirming the nature of these compounds as SN1 reagents. nih.gov
The decomposition of N-nitrosoureas is believed to be initiated by the formation of an unstable diazohydroxide intermediate, which then yields a diazonium ion. This ion can subsequently decompose to form a carbocation, which is a potent alkylating agent capable of reacting with nucleophilic sites on biomolecules like DNA. Transition state analysis within these computational studies allows for the determination of activation energies for each step, providing a kinetic profile of the decomposition process. For related nitrosoureas, it has been shown that the nitrosogroup and the N3-C7 fragment play a key role in the decomposition process. nih.gov
Table 1: Hypothetical Energy Profile for the Decomposition of a Generic N-Alkyl-N-Nitrosourea
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| 1. Initial Compound | N-Alkyl-N-Nitrosourea | 0 |
| 2. Protonation | Protonated N-Alkyl-N-Nitrosourea | +5 |
| 3. Transition State 1 | [TS for Diazohydroxide formation] | +20 |
| 4. Intermediate | Diazohydroxide | +10 |
| 5. Transition State 2 | [TS for Diazonium ion formation] | +15 |
| 6. Intermediate | Diazonium Ion + Isocyanate | +5 |
| 7. Final Products | Carbenium Ion + N2 + Isocyanate | -10 |
Note: This table is illustrative and based on general knowledge of N-nitrosourea decomposition; specific values for this compound would require dedicated calculations.
Prediction of Reactive Sites and Molecular Orbital Analysis
Molecular orbital theory provides a framework for understanding the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a related compound, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, Natural Bond Orbital (NBO) analysis based on DFT calculations has been performed to understand charge transfer and stabilization energies. aip.org
Such analyses reveal the distribution of electron density and identify the most probable sites for nucleophilic and electrophilic attack. For N-nitrosoureas, the nitrogen atom of the nitroso group and the oxygen atom of the carbonyl group are typically electron-rich and thus susceptible to electrophilic attack, while the carbon atom of the carbonyl group is electron-deficient and a target for nucleophiles. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Furthermore, Mulliken atomic charges, also derived from quantum chemical calculations, can quantify the partial charges on each atom, further refining the prediction of reactive sites. researchgate.net
Molecular Modeling and Dynamics Simulations of Biomolecular Interactions
To comprehend the biological effects of this compound, it is essential to study its interactions with biomacromolecules such as DNA and proteins. Molecular modeling and dynamics simulations are powerful tools for this purpose, providing a dynamic view of these interactions at the atomic level.
Computational Docking and Binding Affinity Predictions for DNA and Protein Targets
Computational docking is a technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov In the context of this compound, docking studies can be performed to investigate the binding of its reactive carbocation intermediate to the nucleophilic sites of DNA bases, such as the O6 and N7 positions of guanine (B1146940). These studies can help in understanding the sequence specificity of DNA alkylation.
Dynamics of Adduct Formation and Conformational Changes in Biomolecules
Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of a molecular system. Following the initial binding event predicted by docking, MD simulations can be employed to investigate the dynamics of covalent adduct formation between the reactive species of this compound and its biological target. These simulations can reveal the conformational changes induced in the biomolecule upon adduct formation. nih.gov For example, the formation of a DNA adduct can lead to distortions in the DNA double helix, which may interfere with DNA replication and transcription, ultimately leading to cytotoxic or mutagenic effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structural Alert Analyses
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs), a QSAR model was developed to predict their anticancer activity. researchgate.net This model utilized quantum chemical descriptors, such as the charges on specific carbon atoms and the logarithm of the partition coefficient (logP), to correlate with the biological activity. researchgate.net The resulting equation was:
log(1/C) = -0.042 × (miLogP)2 + 11.783 × QC6 + 3.237
where C is the molar concentration of the drug required for a specific level of anticancer effect. researchgate.net
Structural alert analyses, often integrated with QSAR, focus on identifying specific molecular substructures that are associated with a particular toxicological endpoint, such as carcinogenicity. nih.gov For nitroso-compounds, the N-nitroso group itself is a well-known structural alert for mutagenicity and carcinogenicity. QSAR models based on spectral moments weighted with various physicochemical properties have been used to predict the carcinogenic potency of a set of nitroso-compounds, including nitrosoureas. nih.gov These studies have highlighted the importance of the length of alkyl chains in determining carcinogenic potential. nih.gov Such models are valuable tools for the early identification of potentially hazardous compounds and for guiding the design of safer analogues. data.govrsc.org
Development of Predictive Models for Chemical Reactivity and Biological Activity (e.g., alkylating potential)
The prediction of chemical reactivity and biological activity of nitrosourea (B86855) compounds, including this compound, is a critical aspect of computational toxicology and drug design. Quantitative Structure-Activity Relationship (QSAR) models are paramount in this endeavor, offering a cost-effective and efficient alternative to extensive experimental testing. mdpi.com These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, such as its alkylating potential, which is a key mechanism for the cytotoxic effects of nitrosoureas. nih.gov
The development of a predictive QSAR model for the alkylating potential of this compound would involve several key steps. Initially, a dataset of structurally diverse nitrosourea compounds with experimentally determined alkylating activities would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distributions and orbital energies.
Physicochemical descriptors: These include properties like lipophilicity (logP), which influences the compound's ability to cross cell membranes.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) are employed to build a model that links these descriptors to the observed biological activity. rsc.orgsciencepublishinggroup.com For instance, a hypothetical QSAR model for nitrosoureas might take the form of the following equation:
log(Alkylating Potential) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular Volume) + ...
Where β coefficients represent the weight of each descriptor's contribution to the alkylating potential, and LUMO refers to the energy of the Lowest Unoccupied Molecular Orbital, an indicator of electrophilicity.
The predictive power of the developed QSAR model is then rigorously evaluated through internal and external validation techniques to ensure its robustness and applicability to new, untested compounds like this compound. nih.gov A well-validated QSAR model can then be used to predict the alkylating potential of this compound based on its calculated molecular descriptors.
Below is an interactive data table showcasing hypothetical molecular descriptors for a series of nitrosourea compounds, which would be utilized in the development of a predictive QSAR model.
Identification of Structural Determinants Influencing Nitrosourea Mechanisms
The biological activity of nitrosoureas is intrinsically linked to their chemical structure. Computational studies play a crucial role in identifying the key structural features that govern the mechanistic pathways of these compounds, including their decomposition and subsequent alkylation of biological macromolecules. researchgate.net For this compound, understanding these structural determinants is essential for predicting its mode of action and potential efficacy.
One of the most critical structural aspects of nitrosoureas is the nature of the substituent at the N-3 position of the urea (B33335) backbone. In the case of this compound, this is a cyclohexyl group. Structure-activity relationship studies have shown that the N'-substituent significantly influences the compound's properties. For instance, the presence of a cyclohexane (B81311) ring has been associated with high activity against certain solid tumors in rodents. nih.gov
The decomposition of nitrosoureas under physiological conditions is a key step in their mechanism of action, leading to the formation of reactive intermediates. nih.gov This decomposition can proceed via two main pathways, resulting in the formation of an alkylating species and an isocyanate. The nature of the substituents influences the relative rates of these pathways.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the decomposition of this compound and to calculate the activation energies for the different possible reaction pathways. rsc.orgresearchgate.net By comparing the energy barriers, it is possible to predict the predominant mechanism.
Key structural determinants that would be investigated for this compound include:
The Cyclohexyl Ring: Its size, conformation, and lipophilicity can affect the compound's distribution in the body and its interaction with biological targets.
The Nitroso Group: This is the key functional group responsible for the generation of the alkylating species. Its electronic environment, influenced by the adjacent amino and urea groups, will dictate its reactivity.
The following interactive table presents a hypothetical analysis of the influence of different structural features on the decomposition pathways of nitrosoureas.
Application of Machine Learning Algorithms in Mechanistic Prediction
In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting the outcomes of chemical reactions and elucidating reaction mechanisms. nih.govnih.gov For a compound like this compound, where experimental data may be scarce, ML models can provide valuable insights into its likely mechanistic pathways.
Machine learning algorithms can be trained on large datasets of known chemical reactions to learn the complex relationships between the structure of the reactants and the resulting products and reaction mechanisms. mdpi.com For nitrosoureas, an ML model could be developed to predict the likelihood of different decomposition pathways based on the molecular structure of the specific compound.
The process of applying machine learning to predict the mechanism of this compound would typically involve:
Data Collection and Representation: A comprehensive dataset of nitrosourea decomposition reactions with known mechanisms would be assembled. The chemical structures would be converted into machine-readable formats, such as molecular fingerprints or graph representations. mdpi.com
Model Training: Various ML algorithms, such as Random Forests, Support Vector Machines (SVM), or Neural Networks, would be trained on the prepared dataset. mdpi.comnih.gov The model learns to associate specific structural features with particular mechanistic outcomes.
Model Validation: The predictive performance of the trained model would be assessed using cross-validation and independent test sets to ensure its accuracy and generalizability.
Prediction for this compound: The validated ML model would then be used to predict the most probable decomposition mechanism for this compound by inputting its molecular structure.
The output of such a model could be a probabilistic assessment of different potential pathways, providing a quantitative prediction of the compound's chemical behavior.
The interactive table below illustrates the types of data that would be used to train a machine learning model for predicting nitrosourea reaction mechanisms.
Advanced Analytical Methodologies for Research on Cyclohexyl Nitroso Amino Urea
Chromatographic Techniques for Mechanistic Elucidation
Chromatographic methods are fundamental in separating, identifying, and quantifying the components of complex mixtures, making them indispensable for studying the reaction mechanisms of [Cyclohexyl(nitroso)amino]urea. These techniques allow researchers to track the consumption of reactants and the formation of intermediates and final products over time.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like nitrosoureas. tandfonline.com Its high resolution and sensitivity, coupled with various detection methods, provide comprehensive data for mechanistic studies.
Monitoring the progress of reactions involving this compound can be effectively achieved by coupling HPLC with detectors that measure specific physical properties of the analytes.
UV-Vis Detection: UV-Visible spectroscopy is a robust technique for quantifying nitrosoureas. tandfonline.com By monitoring the absorbance at a specific wavelength, typically around 240 nm for nitrosamines, the change in concentration of this compound and its chromophoric products can be tracked over time. glsciences.com This method is advantageous due to its simplicity and the minimal sample preparation required. tandfonline.com The Beer-Lambert law allows for the direct correlation of absorbance with concentration, enabling the determination of reaction rates and orders. fiveable.me
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While nitrosoureas themselves are not typically fluorescent, derivatization with a fluorescent tag can enable detection at very low concentrations. This approach is particularly useful for studying trace-level intermediates or products in complex biological or environmental matrices. fiveable.me
Electrochemical Detection (ED): ED offers high sensitivity for electroactive compounds. The nitroso group in this compound can be electrochemically reduced, providing a measurable signal. This technique is highly selective as only compounds that can be oxidized or reduced at the applied potential will be detected, minimizing interference from the sample matrix.
Table 1: Comparison of HPLC Detection Modalities for Reaction Monitoring
| Detector | Principle | Advantages | Typical Application for this compound |
| UV-Vis | Measures absorption of light by chromophores. | Robust, simple, wide applicability. | Monitoring the disappearance of the parent compound and formation of UV-active products. |
| Fluorescence | Measures emission of light from fluorescent molecules. | High sensitivity and selectivity. | Quantifying trace-level products after derivatization with a fluorescent agent. |
| Electrochemical | Measures current from redox reactions of the analyte. | High sensitivity and selectivity for electroactive species. | Detecting the parent compound and electroactive intermediates or degradation products. |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and precise quantification of reaction products. nih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. lcms.czrsc.org
In LC-MS/MS analysis, after chromatographic separation, molecules are ionized and then fragmented. The parent ion and its specific fragment ions create a unique mass spectral fingerprint, allowing for confident identification. For quantification, Multiple Reaction Monitoring (MRM) is often used, where the instrument is set to detect specific precursor-to-product ion transitions. nih.gov This results in extremely low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter (ng/L) or microgram per gram (µg/g) range. rsc.orgsciex.com LC-MS/MS methods are crucial for identifying unexpected reaction byproducts and for quantifying analytes in complex matrices where other detectors may suffer from interferences. sciex.com
Table 2: Illustrative LC-MS/MS Parameters for Nitrosourea (B86855) Analysis
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.9 µm) lcms.cz |
| Mobile Phase | Gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid lcms.cz |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Example) | Precursor Ion (m/z) → Product Ion (m/z) |
| Limit of Quantification (LOQ) | 0.05 µg/g to 12 ng/L rsc.orgsciex.com |
Gas Chromatography (GC) for Volatile Decomposition Product Analysis
While this compound itself is not suitable for direct GC analysis due to its thermal instability, GC is the ideal technique for analyzing its volatile decomposition products. sepscience.com The thermal degradation of nitrosoureas can produce a variety of smaller, more stable compounds. sepscience.comnih.gov
In a typical GC analysis, the sample is injected into a hot inlet, which vaporizes the volatile components and can induce thermal decomposition. sepscience.com These components are then separated based on their boiling points and interaction with the stationary phase of the GC column. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of these volatile products by comparing their mass spectra to spectral libraries. nih.govacs.org This approach is invaluable for understanding the thermal decomposition pathways of this compound. It's also possible to analyze for N-nitrosoureas indirectly by GC after a derivatization step that forms a more volatile and stable compound. nih.gov
Capillary Electrophoresis (CE) in Microscale Reaction Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample volume, making it perfect for microscale reaction studies. nih.govresearchgate.net CE separates charged molecules in a narrow capillary under the influence of a high electric field. nih.gov
The advantages of CE include extremely high separation efficiency, short analysis times, and very low sample and reagent consumption. nih.govmdpi.com This makes it possible to perform kinetic studies on very small reaction volumes, preserving valuable or limited starting material. For instance, the reaction of this compound could be monitored by taking sub-microliter aliquots at various time points and analyzing them by CE to quantify the parent compound and any charged intermediates or products, such as nitrite (B80452) or nitrate (B79036) ions that may form upon decomposition. nih.govresearchgate.net
Spectroscopic Approaches for Structural and Kinetic Analysis
Spectroscopic techniques are essential for obtaining real-time information about molecular structure and concentration changes during a reaction. fiveable.me For studying this compound, UV-visible spectrophotometry is particularly well-suited for kinetic analysis.
By monitoring the change in absorbance of a solution containing the reactants over time, one can directly measure the reaction rate. rsc.org For the study of this compound, the reaction can be initiated in a cuvette placed inside a spectrophotometer. The absorbance at a wavelength where the reactant or product absorbs maximally is then recorded at regular intervals. This data allows for the determination of the reaction's kinetic parameters, such as the rate constant and reaction order. fiveable.meresearchgate.net Spectroscopic methods are powerful because they are non-destructive and provide continuous data on the reaction's progress. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of Adducts and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules in solution. In the context of this compound research, NMR is pivotal for identifying reaction intermediates and elucidating the structure of adducts formed with biomolecules.
Detailed research into the decomposition of analogous N-alkyl-N-nitrosoureas, such as N-methyl-N-nitrosourea (MNU), using ¹³C and ¹⁵N NMR spectroscopy has provided significant insights into the reaction pathways. rsc.orgtees.ac.uk These studies reveal that the decomposition in aqueous solution proceeds via the formation of a diazoate intermediate, which then acts as an alkylating agent. By using isotopically labeled ([¹³CO] and [¹⁵NH₂]) MNU, researchers have been able to track the fate of specific atoms during the reaction. rsc.orgtees.ac.uk
For instance, ¹³C NMR spectroscopy has been used to monitor the decomposition of [¹³CO]N-methyl-N-nitrosourea, demonstrating that the initial product is cyanate (B1221674), not carbamate (B1207046) as previously thought. rsc.orgtees.ac.uk Similarly, ¹⁵N NMR studies with [¹⁵NH₂]N-methyl-N-nitrosourea corroborated these findings. rsc.orgtees.ac.uk This level of detail allows for the precise mapping of reaction mechanisms. While specific NMR data for this compound adducts and intermediates are not widely published, the principles derived from studies on similar N-nitrosoureas are directly applicable. The expected reaction of this compound with a biological nucleophile, such as a DNA base, would lead to the formation of a cyclohexylated adduct. The structural confirmation of such an adduct would rely on multidimensional NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, to establish the connectivity of the cyclohexyl group to the biomolecule.
Table 1: Illustrative ¹³C and ¹⁵N NMR Chemical Shifts in the Study of N-methyl-N-nitrosourea Decomposition (Analogous System)
| Labeled Precursor | Intermediate/Product | Observed Chemical Shift (ppm) | Significance |
| [¹³CO]N-methyl-N-nitrosourea | Cyanate | ~125 | Identifies cyanate as a primary decomposition product. |
| [¹⁵NH₂]N-methyl-N-nitrosourea | Cyanate | ~350 | Confirms the formation pathway of cyanate from the amide group. |
Note: The chemical shifts are approximate and can vary based on solvent and pH. This data is based on studies of N-methyl-N-nitrosourea as an analogue.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Profiling of Decomposition and Interaction
UV-Vis spectroscopy is a valuable technique for studying the kinetics of chemical reactions by monitoring changes in the absorbance of a solution over time. The decomposition of N-nitroso compounds, including this compound, can be effectively tracked using this method. These compounds typically exhibit a characteristic UV absorption maximum that disappears as the molecule degrades.
By monitoring the decrease in absorbance at the λmax of the N-nitroso chromophore, the rate of decomposition can be determined under various conditions, such as different pH values and temperatures. This allows for the calculation of reaction rate constants and the elucidation of the factors influencing the stability of the compound. Furthermore, the interaction of this compound with biomolecules like DNA or proteins can also be investigated. Changes in the UV-Vis spectrum upon addition of a biomolecule can indicate the formation of a complex or a chemical reaction, providing kinetic data on these interactions.
Infrared (IR) and Raman Spectroscopy for Functional Group Changes during Reactions
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them ideal for identifying functional groups and monitoring their changes during chemical reactions. thermofisher.com In the study of this compound, these techniques can be used to follow the disappearance of reactants and the appearance of products.
The key functional groups in this compound, such as the N-N=O (nitroso), C=O (carbonyl), and N-H (amine/amide) groups, have characteristic vibrational frequencies. During decomposition or reaction with a nucleophile, these functional groups are altered. For example, the loss of the nitroso group and the formation of new bonds in an adduct will result in the disappearance of the corresponding IR and Raman bands and the appearance of new ones.
Table 2: Characteristic Infrared Absorption Frequencies of Functional Groups Relevant to this compound Reactions
| Functional Group | Typical Wavenumber (cm⁻¹) | Vibrational Mode |
| N-N=O (Nitroso) | 1430-1500 | N=O stretch |
| C=O (Urea) | 1630-1680 | C=O stretch |
| N-H (Amide) | 3100-3500 | N-H stretch |
| C-N | 1000-1350 | C-N stretch |
By monitoring the changes in the intensities of these bands, the progress of a reaction can be followed. For instance, the formation of a DNA adduct would likely involve changes in the vibrational modes of the nucleobase, which could be detected by these spectroscopic methods.
Advanced Mass Spectrometry Techniques for Biomolecular Adduct Characterization
Mass spectrometry (MS) is a powerful analytical technique for the detection and structural characterization of molecules, particularly for the analysis of biomolecular adducts at low concentrations. escholarship.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement of Adducts
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of molecular formulas of unknown compounds, such as biomolecular adducts of this compound. nih.gov The high resolving power of HRMS instruments, such as Orbitrap and TOF analyzers, allows for the differentiation of molecules with very similar nominal masses.
When this compound reacts with a biomolecule like DNA, it forms a cyclohexylated adduct. HRMS can be used to measure the mass of this adduct with high precision, typically within a few parts per million (ppm). This accurate mass measurement allows for the confident determination of the elemental composition of the adduct, confirming the addition of a cyclohexyl group and the loss of other atoms, thereby providing strong evidence for the adduct's identity. The development of DNA adductome mass spectral databases is further enhancing the capabilities of HRMS in identifying a wide range of DNA modifications. morressier.com
Isotope Labeling Strategies for Tracing Reaction Pathways and Adduct Formation
Isotope labeling is a powerful technique used in conjunction with mass spectrometry and NMR spectroscopy to trace the fate of atoms and molecules in chemical and biological processes. thuenen.de By replacing one or more atoms in this compound with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow the cyclohexyl moiety or other parts of the molecule through its decomposition and reaction pathways.
For example, using ¹⁵N-labeled this compound would allow for the definitive identification of nitrogen-containing adducts and intermediates by observing the characteristic mass shift in the mass spectra. This approach provides direct evidence of the covalent binding of the compound or its fragments to biomolecules and helps to elucidate the mechanism of adduct formation. Studies on the decomposition of ¹⁵N-labeled cover crop shoots and roots have demonstrated the utility of this approach in tracking nitrogen transformation processes. thuenen.de
Fragmentation Analysis for Structural Characterization of Modified Biomolecules
Tandem mass spectrometry (MS/MS) is a key technique for the structural elucidation of molecules, including biomolecular adducts. scispace.comnih.gov In an MS/MS experiment, a specific ion (the precursor ion), such as a protonated adduct, is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed.
The fragmentation pattern is characteristic of the structure of the precursor ion and provides valuable information about its connectivity. For a peptide or a DNA fragment modified by this compound, MS/MS analysis can pinpoint the exact site of modification. researchgate.net By analyzing the series of fragment ions (e.g., b- and y-ions for peptides), the amino acid residue or the specific atom on the nucleobase that has been cyclohexylated can be identified. This level of structural detail is essential for understanding the biological consequences of adduct formation.
Bioanalytical Assays for In Vitro and Ex Vivo Mechanistic Studies
The investigation into the mechanisms of action of this compound necessitates the use of specialized bioanalytical assays. These in vitro and ex vivo methods are designed to elucidate the compound's reactivity and interactions with biological macromolecules at a subcellular level. Given the scarcity of direct research on this compound, the methodologies described are largely based on established assays for analogous N-nitrosourea compounds, which are known to exert their biological effects through the generation of reactive alkylating species. nih.gov
Cell-Free System Assays for Direct Biomolecular Interaction Studies
Cell-free systems provide a controlled environment to study the direct chemical reactions between this compound and specific biomolecules, such as DNA and proteins, without the complexities of cellular metabolism. These assays are crucial for understanding the intrinsic reactivity of the compound.
A primary mechanism of N-nitrosoureas involves the spontaneous decomposition under physiological conditions to yield reactive intermediates that can alkylate nucleophilic sites on macromolecules. nih.gov Cell-free assays are ideal for characterizing this process. A common approach involves incubating this compound with purified DNA, such as calf thymus DNA or specific oligonucleotides, in a buffered aqueous solution. The extent and nature of DNA alkylation can then be determined using various analytical techniques.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is a powerful tool for identifying and quantifying the formation of specific DNA adducts. rsc.orgresearchgate.net For instance, after incubation and subsequent enzymatic or acidic hydrolysis of the DNA, the resulting mixture of normal and modified bases can be separated and analyzed. This allows for the identification of adducts at various positions on the purine (B94841) and pyrimidine (B1678525) bases.
Another valuable cell-free technique is the use of spectroscopic methods to monitor the interaction. For example, changes in the UV-Visible or fluorescence spectra of DNA upon incubation with the compound can indicate binding or structural alterations. Furthermore, gel electrophoresis can be employed to visualize DNA strand breaks or cross-links, which are potential outcomes of the interaction with alkylating agents. researchgate.net
To investigate interactions with proteins, similar cell-free assays can be conducted using purified proteins or specific amino acids. The modification of amino acid residues, such as cysteine or histidine, can be monitored by mass spectrometry or specific colorimetric assays.
Illustrative Data from a Hypothetical Cell-Free DNA Alkylation Assay:
| Target Biomolecule | Assay Condition | Analytical Method | Major Adducts Detected (Hypothetical) | Adduct Formation Rate (Hypothetical) |
| Calf Thymus DNA | pH 7.4, 37°C, 24h incubation | HPLC-MS/MS | O⁶-cyclohexylguanine, N⁷-cyclohexylguanine | 15 pmol adduct per mg DNA per hour |
| Synthetic Oligonucleotide (dG₁₀) | pH 7.4, 37°C, 12h incubation | MALDI-TOF MS | Mono-cyclohexylated dG | 5% of oligonucleotide modified |
| Bovine Serum Albumin | pH 7.4, 37°C, 6h incubation | LC-MS/MS | Cyclohexylated Cysteine residues | 2 nmol adduct per mg protein |
This table is for illustrative purposes and presents hypothetical data based on the expected reactivity of N-nitrosourea compounds.
Isolated Organelle or Cellular Compartment Studies for Subcellular Reactivity
To understand how this compound behaves within the cellular environment, studies using isolated organelles or subcellular compartments are employed. These ex vivo systems bridge the gap between cell-free assays and whole-cell studies, offering insights into the compound's reactivity in a more biologically relevant context, including the potential for metabolic activation or detoxification within specific cellular locales.
The primary organelle of interest for studying the effects of DNA-alkylating agents like N-nitrosoureas is the nucleus. Nuclei can be isolated from cultured cells or tissues through differential centrifugation. These isolated nuclei can then be incubated with this compound to study DNA damage within a more native chromatin structure. The analytical methods to assess DNA damage, such as HPLC-MS for adduct analysis or comet assays for strand breaks, are similar to those used in cell-free systems but are applied to the DNA extracted from the treated nuclei. nih.gov
Mitochondria are another important target. Due to their own genome and critical role in cellular metabolism and apoptosis, understanding the interaction of this compound with mitochondria is significant. Isolated mitochondria can be treated with the compound to assess effects on mitochondrial DNA (mtDNA) integrity, respiratory chain function, and the induction of mitochondrial-mediated apoptotic pathways. nih.gov
Furthermore, the reactivity of this compound can be studied in cytosolic or microsomal fractions. The S9 fraction, which contains both cytosolic and microsomal enzymes, is often used in in vitro toxicology assays, such as the Ames test, to assess the potential for metabolic activation of a compound. nih.gov Incubating this compound with the S9 fraction can reveal whether metabolic processes alter its reactivity and genotoxicity.
Illustrative Findings from a Hypothetical Study with Isolated Nuclei:
| Cellular Compartment | Treatment Condition | Parameter Measured | Observation (Hypothetical) |
| Isolated Rat Liver Nuclei | 100 µM this compound, 2h | DNA Adduct Formation (by ³²P-postlabeling) | Significant levels of O⁶-cyclohexylguanine detected. |
| Isolated Mitochondria | 50 µM this compound, 4h | Mitochondrial Respiration (Oxygen Consumption) | Inhibition of Complex I activity by 30%. |
| Cytosolic S9 Fraction | 200 µM this compound, 1h | Glutathione (B108866) Depletion | 40% reduction in cytosolic glutathione levels. |
This table is for illustrative purposes and presents hypothetical data based on the expected reactivity of N-nitrosourea compounds in subcellular compartments.
Future Directions and Emerging Research Avenues for Cyclohexyl Nitroso Amino Urea
Development of Novel Chemical Probes and Model Compounds for Mechanistic Interrogation
A significant frontier in understanding the mechanism of action for [Cyclohexyl(nitroso)amino]urea involves the creation of specialized chemical tools that can report on its activity and interactions in real-time and within a native biological context.
While DNA is a primary target for nitrosoureas, their reactive intermediates also form covalent adducts with proteins, yet the identity of these protein targets remains largely unknown. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that can be adapted to identify the specific protein interaction partners of this compound.
Activity-based probes (ABPs) are designed with three key components: a recognition element, a reactive group or "warhead," and a reporter tag. For a this compound-based ABP, the core nitrosourea (B86855) scaffold would serve as the precursor to the reactive warhead (the alkylating species generated upon decomposition). The cyclohexyl moiety could be modified or replaced with different functionalities to create a library of probes with varied specificities. The reporter tag, typically a terminal alkyne or azide, allows for the covalent attachment of a fluorescent dye or a biotin affinity handle via "click chemistry" after the probe has labeled its protein target.
The general workflow for using such a probe would involve:
Incubating the ABP with cells or cell lysates.
Allowing the probe to decompose and covalently label its protein targets.
Lysing the cells (if applicable) and performing a click chemistry reaction to attach a reporter molecule.
Identifying the labeled proteins using fluorescence gel imaging or, for comprehensive identification, affinity purification followed by mass spectrometry-based proteomics.
This approach will enable an unbiased, system-wide identification of the proteins that are directly modified by this compound, providing critical insights into its off-target effects and potentially revealing new mechanisms of action.
| Component | Function | Example Implementation for this compound Probe |
| Recognition Element | Directs the probe to a general or specific class of proteins. | The core this compound structure or analogues. |
| Reactive Group (Warhead) | Forms a covalent bond with the active site or a reactive residue of a target protein. | The electrophilic species generated from nitrosourea decomposition. |
| Reporter Tag | Enables detection and identification of probe-labeled proteins. | Terminal alkyne or azide for subsequent click chemistry attachment. |
A major challenge in studying reactive compounds like this compound is controlling their activity. Once introduced into a system, they decompose and react indiscriminately. The synthesis of photo-activatable ("caged") analogues offers a solution by providing precise spatiotemporal control. This strategy involves modifying the molecule with a photolabile protecting group (PPG), such as a nitrobenzyl or coumarin group, which renders it chemically inert.
For this compound, a PPG could be installed on one of the urea (B33335) nitrogens, preventing the electronic rearrangements necessary for its decomposition. The resulting "caged" compound would be stable and inactive until irradiated with light of a specific wavelength (e.g., UV or visible light). This light exposure cleaves the PPG, releasing the active this compound molecule at a precise time and location defined by the light source. This powerful technique allows researchers to:
Activate the compound within a single cell or even a specific subcellular compartment.
Initiate its biological effects at a chosen point in a cellular process (e.g., during a specific phase of the cell cycle).
Minimize off-target effects that may occur during delivery to the site of action.
This level of control is essential for dissecting the immediate and downstream consequences of its action without the confounding variables of systemic, uncontrolled activation.
Advanced Computational Approaches for Predicting Molecular Interactions and Reactivity
Computational chemistry provides a powerful lens for examining the transient and highly reactive species generated by this compound at an atomic level of detail that is inaccessible to many experimental techniques.
Advanced computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, are being increasingly applied to understand the behavior of such molecules.
Quantum Mechanics (QM): QM calculations can be used to model the electronic structure and reactivity of this compound. These methods can elucidate the step-by-step mechanism of its decomposition under physiological conditions, calculating the energy barriers for each step and identifying the structure of the resulting electrophilic intermediates. This is crucial for determining which reactive species are most likely to be responsible for its biological effects.
Molecular Dynamics (MD): MD simulations can model the physical movements and interactions of atoms and molecules over time. Once the reactive intermediates are identified by QM, MD simulations can be used to study how they interact with and bind to biological macromolecules like DNA. These simulations can predict the preferred sites of adduction on DNA, analyze the conformational changes in the DNA helix caused by the adduct, and calculate the stability of these interactions, providing a dynamic picture of the molecular damage.
| Computational Method | Application to this compound | Key Insights |
| Quantum Mechanics (QM) | Modeling the chemical decomposition pathway. | Structure of reactive intermediates, reaction energetics, transition states. |
| Molecular Dynamics (MD) | Simulating the interaction of reactive intermediates with DNA or proteins. | Preferred binding sites, conformational changes, binding stability. |
| Hybrid QM/MM | Modeling bond-forming/breaking events within a large biological system. | Detailed mechanism of covalent adduct formation with DNA/protein atoms. |
Integration of Multi-Omics Data (e.g., Adductomics, Proteomics) for Comprehensive Mechanistic Elucidation in Biological Systems
To build a holistic understanding of the impact of this compound, it is essential to move beyond studying single endpoints and instead capture a global view of its effects on the entire cellular machinery. The integration of multiple "omics" datasets provides a powerful, systems-level approach to achieve this.
Proteomics: Quantitative proteomics, using methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can measure changes in the abundance of thousands of proteins simultaneously following treatment. This can reveal the cellular pathways that are activated or inhibited, such as stress responses, DNA repair pathways, and apoptosis.
Adductomics: As an alkylating agent, this compound forms covalent adducts with macromolecules. Adductomics uses high-resolution mass spectrometry to perform a global, untargeted search for these modifications. DNA adductomics can identify the full spectrum of lesions formed on DNA bases, providing a direct readout of the compound's genotoxic fingerprint. Similarly, protein adductomics can identify sites of modification on cellular proteins.
By integrating these datasets, researchers can directly link the initial chemical events (adduct formation) with the subsequent biological response (changes in protein expression). For example, identifying a specific DNA adduct (via adductomics) and simultaneously observing the upregulation of the specific DNA repair proteins that recognize that adduct (via proteomics) provides strong, multi-layered evidence for a specific mechanism of action.
Innovative Synthetic Strategies for Accessing Complex and Modified Nitrosourea Analogues for Research Purposes
The synthesis of nitrosoureas is often challenging due to the instability of the N-nitroso group. Modern synthetic methodologies offer new avenues for the safe, efficient, and diverse production of this compound analogues for research.
Flow Chemistry: Continuous-flow synthesis involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors. This technology is particularly well-suited for handling hazardous or unstable reagents and intermediates. By synthesizing nitrosourea analogues in a flow system, reaction parameters like temperature and time can be precisely controlled, improving yields and safety. This method enables the on-demand generation of these reactive compounds, avoiding the need for storage.
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions in which three or more starting materials are combined to form a complex product that incorporates most of the atoms of the reactants. The development of MCRs for the synthesis of complex ureas could significantly streamline the creation of diverse libraries of this compound precursors. By varying the inputs to the MCR, a wide range of structurally diverse analogues can be rapidly generated for structure-activity relationship (SAR) studies, helping to fine-tune properties like reactivity, specificity, and cell permeability.
These innovative synthetic strategies are crucial for generating the novel probes and modified compounds needed to explore the future research directions outlined above.
Q & A
Q. How can computational modeling guide the optimization of this compound derivatives for reduced genotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
